molecular formula C16H26N4O3 B1664748 1H-Purine-2,6-dione, 3,7-dihydro-1-(5-hydroxy-5-methylhexyl)-3-methyl-7-propyl- CAS No. 107767-58-8

1H-Purine-2,6-dione, 3,7-dihydro-1-(5-hydroxy-5-methylhexyl)-3-methyl-7-propyl-

Cat. No. B1664748
M. Wt: 322.4 g/mol
InChI Key: SBKAARSDXHSHSM-UHFFFAOYSA-N
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Description

The compound “1H-Purine-2,6-dione, 3,7-dihydro-1-(5-hydroxy-5-methylhexyl)-3-methyl-7-propyl-” is a chemical substance with the CAS Number: 147951-06-2 . The molecular formula of this compound is C12H18N4O3 and it has a molecular weight of 266.29632 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as boiling point, refractive index, purity, and storage conditions. Unfortunately, the specific physical and chemical properties for this compound are not provided in the available resources .

Scientific Research Applications

Application in Thrombocyte and Erythrocyte Aggregation

1H-Purine-2,6-dione derivatives have been investigated for their effects on the aggregation of thrombocytes and erythrocytes. Research by Rybár et al. (1993) explored the preparation of various 1H-purine-2,6-dione derivatives and their impact on cell aggregation, highlighting their potential therapeutic applications in this area (Rybár et al., 1993).

Antagonistic Properties in Adenosine Receptors

These compounds have shown promise as potent antagonists of adenosine receptors. Hirayama et al. (1993) investigated the structure of a purine derivative which showed significant antagonistic properties, particularly against the adenosine A1 receptor (Hirayama et al., 1993).

Use in Synthesis of Novel Derivatives

The derivatives have been utilized in the synthesis of novel compounds. Simo et al. (1998) demonstrated the synthesis of new 1H-purine-2,6-dione derivatives through intramolecular alkylation processes (Simo et al., 1998). Han et al. (2008) explored the use of photochemistry for synthesizing new derivatives, providing insights into novel chemical synthesis methods (Han et al., 2008).

Cardiovascular Activity

Investigations into the cardiovascular activity of these derivatives have been conducted. Chłoń-Rzepa et al. (2004) synthesized and tested various derivatives for their electrocardiographic, antiarrhythmic, and hypotensive activities (Chłoń-Rzepa et al., 2004).

Receptor Affinity and Pharmacological Evaluation

Further research has delved into the receptor affinity and potential psychotropic activity of these derivatives. In 2013, Chłoń-Rzepa et al. designed a series of derivatives as potential ligands for serotonin receptors, evaluating their antidepressant and anxiolytic properties (Chłoń-Rzepa et al., 2013).

Protective Group Use in Synthesis

The use of protective groups in the synthesis of these compounds has also been a focus of research. Khaliullin et al. (2020) described the use of thietanyl protection in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones (Khaliullin et al., 2020).

Synthesis of Novel [c,d]-Fused Purinediones

The creation of new purinediones with unique properties has been explored. Simo et al. (1995) synthesized new [c,d]-fused purinediones, showcasing the chemical versatility and potential applications of these compounds (Simo et al., 1995).

Isolation from Natural Sources

Bromophenols coupled with nucleoside bases, including purine derivatives, have been isolated from natural sources like red algae, as shown in a study by Ma et al. (2007) (Ma et al., 2007).

Designing Anticancer Purine-diones

The design and synthesis of purine-diones with potential anticancer activity have also been researched. Hayallah (2017) focused on creating olomoucine analogues and their anticancer properties (Hayallah, 2017).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources. It’s important to handle all chemical substances with appropriate safety measures to minimize risk .

Future Directions

The future directions for research and application of this compound are not specified in the available resources. Future directions could include further studies to understand its properties, potential uses, and safety implications .

properties

IUPAC Name

1-(5-hydroxy-5-methylhexyl)-3-methyl-7-propylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3/c1-5-9-19-11-17-13-12(19)14(21)20(15(22)18(13)4)10-7-6-8-16(2,3)23/h11,23H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKAARSDXHSHSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80148237
Record name A 802715
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80148237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Purine-2,6-dione, 3,7-dihydro-1-(5-hydroxy-5-methylhexyl)-3-methyl-7-propyl-

CAS RN

107767-58-8
Record name A 802715
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107767588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A 802715
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80148237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

22.4 g (0.3 mol) of methylmagnesium chloride in the form of a 20% strength solution in tetrahydrofuran are added dropwise with vigorous stirring at room temperature to a suspension of 61.3 g (0.2 mol) of 3-methyl-1-(5-oxohexyl)-7-propylxanthine in 2 l of anhydrous ether, the internal temperature rising to approximately 30° C. The mixture is then warmed with stirring and under reflux for 2 hours, treated with saturated aqueous ammonium chloride solution to decompose the alkoxide formed, and the organic phase is separated off and washed twice with 500 ml of water each time. The collected water phases are extracted thoroughly with dichloromethane again. The dichloromethane extract is combined with the ethereal phase, dried over sodium sulfate, filtered and evaporated under reduced pressure, 59.0 g of crude product (91.5% of theory) being obtained, which is purified by recrystallization from diisopropyl ether.
Quantity
22.4 g
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61.3 g
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2 L
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alkoxide
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Synthesis routes and methods II

Procedure details

22.4 g (0.3 mol) of methylmagnesium chloride in the form of a 20% strength solution in tetrahydrofuran are added dropwise with vigorous stirring at room temperature to a suspension of 61.3 g (0.2 mol) of 3-methyl-1-(5-oxohexyl)-7-propylxanthine in 2 1 of anhydrous ether, the internal temperature rising to approximately 30° C. The mixture is then warmed with stirring and under reflux for 2 hours, treated with saturated aqueous ammonium chloride solution to decompose the alkoxide formed, and the organic phase is separated off and washed twice with 500 ml of water each time. The collected water phases are extracted thoroughly with dichloromethane again. The dichloromethane extract is combined with the ethereal phase, dried over sodium sulfate, filtered and evaporated under reduced pressure, 59.0 g of crude product (91.5% of theory) being obtained, which is purified by recrystallization from diisopropyl ether.
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22.4 g
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reactant
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61.3 g
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Synthesis routes and methods III

Procedure details

The same compound was obtained, inter alia, by alkylation of the compound of Example 6 with 1-bromo- or 1-chloropropane analogously to Example 3, by reaction of 3-methyl-7-propylxanthine with the tertiary alcohol of Example 1a analogously to Example 2, or by acid-catalyzed hydration of 3-methyl-1-(5-methyl-4-hexenyl)-7-propylxanthine analogously to Example 14 below.
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tertiary alcohol
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3-methyl-1-(5-methyl-4-hexenyl)-7-propylxanthine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Purine-2,6-dione, 3,7-dihydro-1-(5-hydroxy-5-methylhexyl)-3-methyl-7-propyl-
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1H-Purine-2,6-dione, 3,7-dihydro-1-(5-hydroxy-5-methylhexyl)-3-methyl-7-propyl-
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1H-Purine-2,6-dione, 3,7-dihydro-1-(5-hydroxy-5-methylhexyl)-3-methyl-7-propyl-
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1H-Purine-2,6-dione, 3,7-dihydro-1-(5-hydroxy-5-methylhexyl)-3-methyl-7-propyl-
Reactant of Route 5
1H-Purine-2,6-dione, 3,7-dihydro-1-(5-hydroxy-5-methylhexyl)-3-methyl-7-propyl-
Reactant of Route 6
Reactant of Route 6
1H-Purine-2,6-dione, 3,7-dihydro-1-(5-hydroxy-5-methylhexyl)-3-methyl-7-propyl-

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